Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a synthetic organic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties . This compound is characterized by its chromanone core structure, which is substituted with a chloro group and an ethyl ester moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate typically involves the reaction of 6-chloro-4-oxochroman-3-yl acetic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the chlorination of chromanone derivatives followed by esterification with ethyl oxalyl chloride. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromanone derivatives.
Scientific Research Applications
Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound’s chromanone core structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-(6-Chloro-4-oxochroman-3-yl)acetic acid: Shares a similar chromanone core but lacks the ethyl ester group.
6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid: Contains a fluoro substituent instead of an ethyl ester.
3-Hydroxy-2-phenyl-4H-chromen-4-one: A chromone derivative with a hydroxy group and phenyl substitution.
Uniqueness: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a synthetic compound within the chromanone family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has been shown to inhibit the growth of various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The specific mechanisms of action are believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting certain enzymes involved in the production of pro-inflammatory mediators. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the production of inflammatory cytokines in cultured macrophages, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : A comprehensive analysis conducted by researchers at a pharmaceutical laboratory found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with specific molecular targets within cells, potentially modulating signaling pathways related to inflammation and infection response .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
- Cell Signaling Modulation : It can modulate pathways involving nuclear factor kappa B (NF-kB), which plays a key role in regulating immune response and inflammation.
- Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest that the compound may act as an antioxidant, scavenging ROS and thereby reducing oxidative stress associated with inflammation .
Comparative Analysis
To understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
This compound | Structure | Antimicrobial, Anti-inflammatory | Unique chromanone derivative with ethyl ester |
2-(6-Chloro-4-oxochroman-3-yl)acetic acid | Structure | Moderate anti-inflammatory | Lacks ethyl ester group |
6-Fluoro-7-chloro-4-oxochromene | Structure not available | Antimicrobial | Contains fluoro substituent instead |
Properties
Molecular Formula |
C13H11ClO5 |
---|---|
Molecular Weight |
282.67 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-4-oxo-2,3-dihydrochromen-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H11ClO5/c1-2-18-13(17)12(16)9-6-19-10-4-3-7(14)5-8(10)11(9)15/h3-5,9H,2,6H2,1H3 |
InChI Key |
XWZOTBYAIILBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1COC2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
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